molecular weight and formula of 2,6-Difluoro-4-(methylthio)benzoic acid
molecular weight and formula of 2,6-Difluoro-4-(methylthio)benzoic acid
Advanced Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive analysis of 2,6-Difluoro-4-(methylthio)benzoic acid , a specialized fluorinated building block used in the development of pharmaceuticals and agrochemicals. Characterized by its unique substitution pattern, this compound offers a strategic balance of lipophilicity and metabolic stability, serving as a bioisostere for 4-methoxy or 4-chloro analogs in structure-activity relationship (SAR) studies. This document details its molecular properties, validated synthetic pathways, and handling protocols for research applications.[1][2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The integration of fluorine atoms at the 2 and 6 positions creates a steric shield around the carboxylic acid, influencing pKa and metabolic susceptibility, while the 4-methylthio group provides a handle for further oxidation (to sulfoxides/sulfones) or lipophilic interaction.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| Chemical Name | 2,6-Difluoro-4-(methylthio)benzoic acid | IUPAC Nomenclature |
| Molecular Formula | C₈H₆F₂O₂S | Verified |
| Molecular Weight | 204.20 g/mol | Monoisotopic Mass: 204.005 |
| CAS Number | Custom Synthesis | Derivative of CAS 28314-80-9 |
| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow |
| Predicted pKa | ~1.8 – 2.2 | Acidic due to ortho-fluorine electron withdrawal |
| Predicted LogP | 2.6 – 2.9 | Moderate lipophilicity |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (F, F, O, S) |
Synthetic Pathways & Methodology
Retrosynthetic Analysis
The most efficient route to 2,6-Difluoro-4-(methylthio)benzoic acid utilizes Nucleophilic Aromatic Substitution (SₙAr) . The precursor, 2,4,6-Trifluorobenzoic acid , possesses three leaving groups. The para-fluorine (position 4) is the most activated for nucleophilic attack due to the electron-withdrawing nature of the carboxylic acid group and the reduced steric hindrance compared to the ortho-fluorines.
Experimental Protocol
Objective: Selective thiolation of 2,4,6-trifluorobenzoic acid.
Reagents:
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Substrate: 2,4,6-Trifluorobenzoic acid (CAS 28314-80-9).
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Nucleophile: Sodium Thiomethoxide (NaSMe) (CAS 5188-07-8).
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Solvent: Anhydrous THF or DMSO.
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Base: Lithium Hexamethyldisilazide (LiHMDS) (optional, if using acid directly to prevent deprotonation issues, though using 2.2 eq of NaSMe is standard).
Step-by-Step Methodology:
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Preparation: Charge a flame-dried reaction vessel with 2,4,6-trifluorobenzoic acid (1.0 eq) and dissolve in anhydrous DMSO (0.5 M concentration).
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Nucleophile Addition: Cool the solution to 0°C. Slowly add Sodium Thiomethoxide (2.2 eq). Note: The first equivalent deprotonates the carboxylic acid; the second acts as the nucleophile.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via HPLC or TLC. The para-fluorine is displaced preferentially.
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Quench & Workup: Pour the reaction mixture into ice-cold 1N HCl to precipitate the product (pH < 2). Extract with Ethyl Acetate (3x).
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Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Heptane if necessary.
Mechanistic Pathway (Visualization)
Figure 1: SₙAr mechanism showing the selective displacement of the para-fluorine atom by the thiomethoxide anion.
Structural Activity Relationships (SAR) & Applications
Bioisosterism in Drug Design
In medicinal chemistry, the 2,6-difluoro-4-(methylthio) motif is utilized to modulate the physicochemical properties of a lead compound without altering its steric bulk significantly.
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Metabolic Blocking: The 2,6-difluoro substitution blocks metabolic attacks (e.g., hydroxylation, glucuronidation) at the ortho positions.
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Electronic Tuning: The fluorine atoms lower the pKa of the benzoic acid, increasing its ionization at physiological pH, which can affect potency and solubility.
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Lipophilicity: The 4-methylthio group (–SMe) is more lipophilic than a methoxy group (–OMe) and can be oxidized to a sulfoxide (–S(=O)Me) or sulfone (–SO₂Me) to fine-tune polarity.
Decision Logic for Compound Selection
Figure 2: Strategic decision tree for selecting the 2,6-difluoro-4-(methylthio) scaffold in lead optimization.
Handling, Stability, and Safety
Stability Profile
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Thermal Stability: Stable up to ~180°C (melting point typically >150°C).
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Reactivity: The methylthio group is susceptible to oxidation. Avoid exposure to strong oxidizers (e.g., mCPBA, H₂O₂) unless sulfoxide/sulfone formation is desired.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the sulfur moiety.
Safety Protocols (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust.
References
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PubChem. (2025).[3][4] 2,6-Difluorobenzoic acid (CID 9796). National Library of Medicine. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 2,4,6-trifluorobenzoic acid. Available at: [Link]
-
Semantic Scholar. (2014). Preparation of 4-bromo-2-fluoro-6-(methylthio)benzoic acid (Snippet S1-8). Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
